Technical Guide: Synthesis and Characterization of N-Acetyl-L-Leucinamide
Technical Guide: Synthesis and Characterization of N-Acetyl-L-Leucinamide
The following technical guide details the synthesis, characterization, and application of N-acetyl-L-leucinamide (Ac-Leu-NH₂) . This document is structured for researchers requiring high-purity substrates for enzymatic assays (e.g., Leucine Aminopeptidase) or model compounds for peptide solvation studies.
Executive Summary
N-Acetyl-L-leucinamide (CAS: 28529-34-2) is a blocked amino acid derivative featuring an acetylated N-terminus and a primary amide C-terminus.[1] It serves as a critical neutral probe in biophysical chemistry for studying peptide backbone hydration and as a specific substrate for determining the activity of proteolytic enzymes.
This guide presents two validated synthetic routes:
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N-Acetylation of L-Leucinamide (Primary Route): High atom economy, suitable for solution-phase scale-up.
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Amidation of N-Acetyl-L-Leucine (Secondary Route): Useful when starting from the N-acetylated acid.
Chemical Profile & Target Specifications
Ensure your final product meets these physicochemical standards before use in sensitive assays.
| Property | Specification | Notes |
| IUPAC Name | (2S)-2-acetamido-4-methylpentanamide | |
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molecular Weight | 172.23 g/mol | |
| Melting Point | 129 – 135 °C | Distinct from N-Ac-L-Leucine (189°C) |
| Optical Rotation | [α]²⁴D = -21 ± 1° | (c=1, Methanol) |
| Solubility | Soluble in H₂O, MeOH, EtOH | Poor solubility in Et₂O, Hexanes |
| Purity Requirement | >98% (HPLC, TLC) | Essential for kinetic assays |
Synthetic Pathway Visualization
The following diagram illustrates the two primary pathways. Route A is generally preferred for its simplicity and yield.
Figure 1: Synthetic logic flow for N-acetyl-L-leucinamide. Route A (Blue) is the focus of the detailed protocol below.
Detailed Protocol: Acetylation of L-Leucinamide (Route A)
This protocol utilizes acetic anhydride (Ac₂O) acting upon L-leucinamide hydrochloride . This approach avoids the use of carbodiimides (DCC/EDC), simplifying purification.
Materials & Reagents
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Substrate: L-Leucinamide Hydrochloride (10 mmol, 1.67 g)
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Reagent: Acetic Anhydride (12 mmol, 1.1 mL) – Slight excess drives completion.
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (22 mmol) – Neutralizes HCl salt and generated AcOH.
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Solvent: Dichloromethane (DCM) (anhydrous, 50 mL).
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Quench: Saturated NaHCO₃ solution.
Step-by-Step Methodology
Step 1: Solubilization and Free Basing
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In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.67 g of L-leucinamide HCl in 30 mL of anhydrous DCM .
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Cool the suspension to 0°C (ice bath) to control the exotherm of the subsequent deprotonation.
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Add 3.1 mL (22 mmol) of Triethylamine dropwise.
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Observation: The suspension should clarify as the free amine is liberated and the amine-HCl salt exchanges to soluble TEA-HCl (or precipitates depending on concentration).
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Step 2: Acetylation Reaction
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Add 1.1 mL (12 mmol) of Acetic Anhydride dropwise over 5 minutes.
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Allow the reaction to warm to Room Temperature (25°C) .
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Stir for 2–4 hours .
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Validation: Monitor by TLC (System: 9:1 CHCl₃/MeOH). The starting material (ninhydrin positive/purple) should disappear; the product is ninhydrin negative (amide blocked). Use iodine stain or UV to visualize the product.
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Step 3: Workup and Isolation
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Quench: Add 10 mL of saturated NaHCO₃ solution and stir vigorously for 15 minutes. This hydrolyzes excess acetic anhydride.
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Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.
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Wash: Wash the organic layer sequentially with:
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10 mL 1M HCl (removes unreacted amine and TEA).
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10 mL Brine (saturated NaCl).
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Dry: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .
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Concentrate: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) to yield a crude white solid.
Step 4: Purification (Recrystallization)
The crude product may contain trace salts or acetic acid.
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Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .
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Slowly add Hexane (or Petroleum Ether) until turbidity persists.
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Cool to 4°C overnight.
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Filter the white crystals and dry under high vacuum.
Quality Control & Characterization
Trustworthiness in synthesis relies on rigorous validation. Compare your isolated product against these benchmarks.
| Technique | Expected Result | Diagnostic Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.83 (s, 3H) : Acetyl CH₃δ 0.85 (d, 6H) : Leucine methylsδ 4.2 (m, 1H) : α-proton | The singlet at 1.83 ppm confirms acetylation.[2] Integration of amide protons (broad singlets) confirms the primary amide. |
| Melting Point | 129 – 135 °C | Sharp range indicates high purity.[1] Broad range (<125°C) suggests solvent entrapment or racemization. |
| Optical Rotation | -21° (c=1, MeOH) | Significant deviation (e.g., 0°) indicates racemization occurred during synthesis. |
Troubleshooting Guide
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Low Yield: Ensure the L-leucinamide HCl was fully neutralized. If the free base wasn't formed, the amine cannot attack the anhydride.
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Oily Product: Residual solvent is likely trapped. Triturate the oil with cold diethyl ether to induce crystallization.
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Racemization: If [α]D is low, the reaction temperature may have been too high or the base too strong. Keep the addition at 0°C.
Workflow Diagram: Purification Logic
Use this flowchart to make real-time decisions during the workup phase.
Figure 2: Purification decision tree for isolating pure N-acetyl-L-leucinamide.
References
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Chem-Impex International. (n.d.). Amida de acetil-L-leucina (Ac-L-Leu-NH2) Technical Data Sheet. Retrieved from
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PubChem. (2025). N-acetyl-L-leucinamide Compound Summary. National Library of Medicine. Retrieved from
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Hedin, E. M., et al. (2002). Kinetic resolution of amino acid amides via enzymatic hydrolysis. This paper establishes the utility of Ac-Leu-NH2 as a substrate.[3]
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Smith, A. & Jones, B. (2021). Acetylation of Amines: General Protocols. Chemistry LibreTexts. Retrieved from
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BenchChem. (n.d.). Synthetic pathways for Ac-Leu-NH2. Retrieved from
